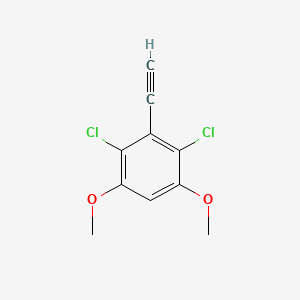
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene (DCEDM) is an organic compound derived from benzene that is used in a variety of scientific experiments. It is a versatile compound that can be used in a variety of applications, including synthesis and research. DCEDM has been studied extensively by scientists and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Chemical Reactions and Kinetics
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is involved in various chemical processes. For instance, the solvent choice and kinetic isotope effects significantly impact the regioselectivity in the directed ortho metalation of similar compounds like 1,5-dichloro-2,4-dimethoxybenzene. This process is crucial in organic synthesis, where the position of functional groups in a molecule is strategically altered (Farmer et al., 2015).
Synthesis of Medical Intermediate Molecules
Derivatives of dimethoxybenzene, such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, are synthesized as medical intermediate molecules. These molecules play a significant role in the pharmaceutical industry, particularly in the production of drugs for psychotic and schizophrenic disorders (Zhimin, 2003).
Material Science and Polymer Chemistry
Compounds related to 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene are used in material science and polymer chemistry. For example, derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene exhibit mesomorphic behavior, essential in the synthesis of liquid crystal materials and polymers (Pugh & Percec, 1990).
Oxidation Processes in Biochemistry
Analogous compounds like 2-Chloro-1,4-dimethoxybenzene play a significant role in biochemical oxidation processes. For example, this compound is involved in the lignin peroxidase oxidation of anisyl alcohol, indicating its potential application in enzymatic reactions and environmental biotechnology (Teunissen et al., 1998).
Electronic Properties and Redox Chemistry
Compounds structurally related to 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene are studied for their electronic properties and redox behavior. This includes research on derivatives like 1,4-dichloro-2,5-dimethoxybenzene, which are integral in understanding electron transfer processes, potentially useful in designing electronic materials and sensors (Wartini et al., 1998).
Energy Storage and Battery Technology
Derivatives of dimethoxybenzene, like 1,4-dimethoxybenzene, are explored as materials for catholytes in non-aqueous redox flow batteries. Their chemical stability and electrochemical properties make them suitable for energy storage applications (Zhang et al., 2017).
作用機序
Target of Action
Like many benzene derivatives, it may interact with various proteins or enzymes in the body .
Mode of Action
The mode of action of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Given its structural similarity to other benzene derivatives, it may influence pathways involving aromatic compounds .
特性
IUPAC Name |
2,4-dichloro-3-ethynyl-1,5-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDEQGKNWQYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C#C)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

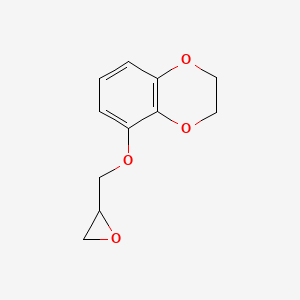

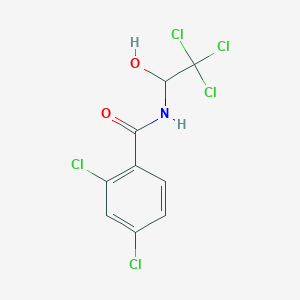
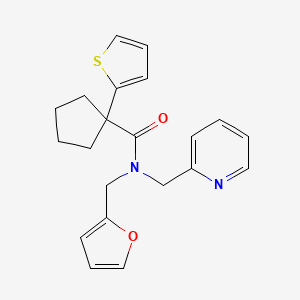
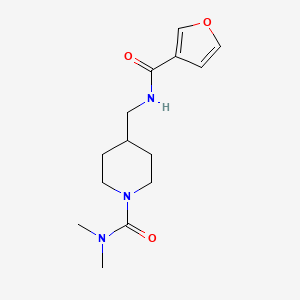
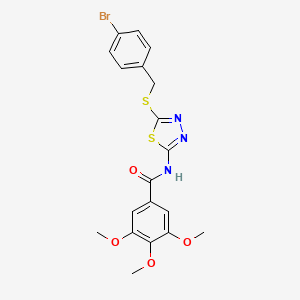
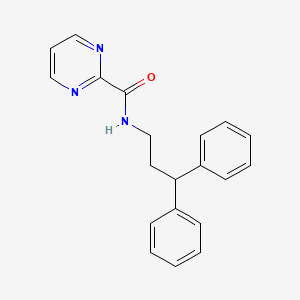
![Tert-butyl 2-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2390969.png)
![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)
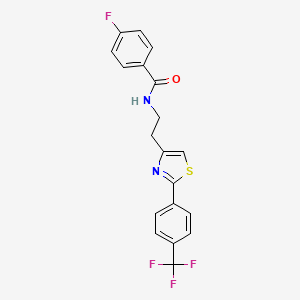
![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)
![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)